N,N-dibenzyl-4-(4-fluorobenzenesulfonyl)butanamide
Description
Properties
IUPAC Name |
N,N-dibenzyl-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO3S/c25-22-13-15-23(16-14-22)30(28,29)17-7-12-24(27)26(18-20-8-3-1-4-9-20)19-21-10-5-2-6-11-21/h1-6,8-11,13-16H,7,12,17-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAOQUAYHSFHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-4-(4-fluorobenzenesulfonyl)butanamide typically involves the following steps:
Formation of the butanamide backbone: This can be achieved through the reaction of butanoic acid with an amine, such as dibenzylamine, under dehydrating conditions.
Introduction of the 4-fluorobenzenesulfonyl group: This step involves the reaction of the intermediate product with 4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-4-(4-fluorobenzenesulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N,N-dibenzyl-4-(4-fluorobenzenesulfonyl)butanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-(4-fluorobenzenesulfonyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Molecular Properties of N,N-Dibenzyl-4-(4-fluorobenzenesulfonyl)butanamide and Analogues
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR : Benzyl and fluorophenyl proton environments are consistent across dibenzyl-substituted compounds, but side-chain protons vary with substituents (e.g., pyrazole vs. sulfonyl groups) .
Biological Activity
N,N-dibenzyl-4-(4-fluorobenzenesulfonyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 941987-67-3
- Molecular Formula : C24H24FNO3S
- Molecular Weight : 425.5157 g/mol
- SMILES Notation : Fc1ccc(cc1)S(=O)(=O)CCCC(=O)N(Cc1ccccc1)Cc1ccccc1
The biological activity of this compound primarily involves its interaction with various signaling pathways associated with inflammation and cancer. The compound is hypothesized to inhibit pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are critical in mediating inflammatory responses.
Inhibition of Inflammatory Cytokines
Research indicates that compounds similar to this compound can significantly reduce the expression levels of inflammatory cytokines in vitro and in vivo. For instance, studies have demonstrated that certain derivatives exhibit potent inhibition of IL-1β and IL-6 mRNA expression when exposed to lipopolysaccharide (LPS)-induced inflammation models .
Study on Anti-inflammatory Effects
A notable study evaluated the anti-inflammatory effects of several compounds related to this compound. The results showed:
- Compounds Tested : Various derivatives including 5f and 4d.
- Methodology : In vitro assays using human liver hepatocytes (AML-12 cells).
- Results :
| Compound | IL-1β Inhibition (%) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|---|
| 5f | 70 | 65 | 60 |
| 4d | 75 | 70 | 65 |
Anti-cancer Activity
In addition to its anti-inflammatory properties, this compound has shown promise in cancer research:
- Mechanism : The compound may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell migration.
- Findings : Preliminary studies indicate that it can significantly reduce tumor cell viability in murine models .
Toxicological Profile
The safety profile of this compound has been assessed through various toxicity studies. These studies suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
